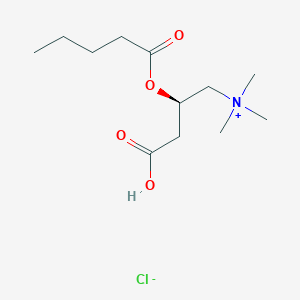

Valeryl-L-carnitineChloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valeryl-L-carnitine chloride is a short-chain acylcarnitine and a derivative of L-carnitine. It is known for its role in the transport of fatty acids into the mitochondria for β-oxidation, which is crucial for energy production in cells. This compound is particularly significant in metabolic studies and has applications in various fields including biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeryl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Reactants: L-carnitine and valeryl chloride.

Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Procedure: L-carnitine is dissolved in the solvent, and valeryl chloride is added dropwise with stirring. Pyridine is added to neutralize the hydrochloric acid formed.

Purification: The product is purified by recrystallization or chromatography

Industrial Production Methods: Industrial production of valeryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the reactants.

Continuous Stirring: Ensures uniform reaction conditions.

Purification: Industrial purification methods such as distillation and large-scale chromatography are employed to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions: Valeryl-L-carnitine chloride undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted carnitine derivatives

Scientific Research Applications

Valeryl-L-carnitine chloride has a wide range of applications in scientific research:

Biochemistry: Used to study fatty acid metabolism and mitochondrial function.

Medicine: Investigated for its potential in treating metabolic disorders and enhancing energy production.

Pharmacology: Used as a standard in mass spectrometry for the quantification of carnitine derivatives.

Radiation Biology: Studied for its role in mitigating radiation-induced damage in biological systems .

Mechanism of Action

Valeryl-L-carnitine chloride facilitates the transport of fatty acids into the mitochondria by forming acyl-carnitine intermediates. This process is essential for the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The compound interacts with carnitine acyltransferase enzymes, which are crucial for its function .

Comparison with Similar Compounds

Acetyl-L-carnitine: Another acylcarnitine with a shorter acyl chain.

Propionyl-L-carnitine: Contains a three-carbon acyl group.

Butyryl-L-carnitine: Contains a four-carbon acyl group

Comparison:

Chain Length: Valeryl-L-carnitine chloride has a five-carbon acyl chain, making it longer than acetyl and propionyl derivatives but shorter than longer-chain acylcarnitines.

Functionality: While all these compounds facilitate fatty acid transport, the length of the acyl chain can influence their specific roles and efficiency in metabolic processes.

Applications: Valeryl-L-carnitine chloride is particularly useful in studies involving medium-chain fatty acid metabolism, whereas acetyl-L-carnitine is often used for its neuroprotective properties

Biological Activity

Valeryl-L-carnitine chloride is a short-chain acylcarnitine derivative of L-carnitine, primarily involved in fatty acid metabolism and transport. This compound has garnered attention for its potential biological activities, particularly in metabolic disorders and as a biomarker in various clinical conditions.

- Molecular Formula : C₁₂H₂₄ClNO₄

- Molecular Weight : 281.776 g/mol

- LogP : 1.927

- PSA (Polar Surface Area) : 63.6 Ų

Valeryl-L-carnitine chloride plays a crucial role in the transport of fatty acids into mitochondria, where they undergo β-oxidation. This process is essential for energy production, especially in tissues with high energy demands such as the heart and skeletal muscles. The compound functions as a substrate for carnitine acyltransferases, facilitating the conversion of acyl-CoA to acylcarnitines, which can cross mitochondrial membranes.

1. Metabolic Disorders

Valeryl-L-carnitine has been implicated in various metabolic conditions:

- Diabetes Mellitus : Elevated levels of valeryl-L-carnitine have been observed in patients with type 2 diabetes, suggesting a potential role as a biomarker for insulin resistance and lipid metabolism disturbances .

- Obesity : Similar to diabetes, increased concentrations of valeryl-L-carnitine are noted in obese individuals, indicating its involvement in altered metabolic pathways related to fat storage and energy expenditure .

- Neurological Conditions : Research indicates that valeryl-L-carnitine may be involved in neuroprotective mechanisms, particularly in conditions like Alzheimer's disease. Its modulation of mitochondrial function could provide therapeutic benefits .

2. Radiation Exposure

Studies have shown that serum levels of valeryl-L-carnitine increase following exposure to ionizing radiation. This response suggests its potential use as a biomarker for assessing radiation exposure and damage in nonhuman primates .

Case Study 1: Valeryl-L-Carnitine and Diabetes

A study involving diabetic patients highlighted that elevated levels of valeryl-L-carnitine correlated with markers of insulin resistance. The findings suggested that monitoring this acylcarnitine could aid in managing diabetes by providing insights into metabolic dysregulation.

Case Study 2: Acylcarnitines in Acute Cerebral Infarction

In patients with acute cerebral infarction, altered profiles of acylcarnitines, including valeryl-L-carnitine, were observed. These changes were linked to the severity of the condition and recovery outcomes, indicating potential diagnostic and prognostic value .

Research Findings

Recent research has focused on the quantification and profiling of acylcarnitines using advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). This method allows for the precise measurement of valeryl-L-carnitine levels in biological samples, enhancing our understanding of its role in various pathophysiological conditions .

Properties

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPVMRTHIMPLJ-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.